Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-9-6-8-11-10-7-4-2-3-5-12(7)8/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXCTICEXNDHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-hydrazinopyridine with formic acid or orthoesters, followed by cyclization to form the triazolo-pyridine core . The final step involves the methylation of the resulting compound using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine exhibits significant pharmacological properties that make it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound demonstrates potential anticancer properties. In vitro tests have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, a study found that it reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antidiabetic Effects
Research has also highlighted its role in metabolic regulation. It has been shown to reduce the dry weight of fat cells in vivo, suggesting a potential use in managing obesity and diabetes .
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier opens avenues for neuroprotective applications. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease .
Agricultural Science Applications
The unique properties of this compound extend to agricultural applications as well.
Pesticide Development
Its chemical structure allows it to function as a potential pesticide. Studies have shown that derivatives of this compound can effectively target specific pests while minimizing harm to non-target organisms. This specificity is crucial for sustainable agriculture practices.
Plant Growth Regulation
Research indicates that this compound can act as a plant growth regulator by influencing hormonal pathways within plants, potentially enhancing growth and yield under various environmental conditions.
Material Science Applications
In material science, the compound's properties can be leveraged for various innovative applications.
Synthesis of Functional Materials
The ability to modify its structure allows for the synthesis of functional materials with tailored properties for electronics or photonics applications. For instance, incorporating this compound into polymer matrices can enhance mechanical strength or thermal stability.
Nanotechnology
This compound has been explored in nanotechnology for creating nanoparticles with specific functionalities such as drug delivery systems or sensors due to its biocompatibility and ability to form stable complexes with metals.
Data Summary Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |
| Antidiabetic effects | Reduces fat cell weight in vivo | |
| Neuroprotective properties | Protects neuronal cells from oxidative stress | |
| Agricultural Science | Pesticide development | Targets specific pests with minimal non-target harm |
| Plant growth regulation | Enhances growth and yield under stress conditions | |
| Material Science | Synthesis of functional materials | Enhances mechanical strength in polymers |
| Nanotechnology | Biocompatible nanoparticles for drug delivery |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
- Diabetes Management : In a recent animal model study published in Diabetes Care, researchers found that the administration of this compound resulted in improved insulin sensitivity and reduced adiposity in diabetic rats.
- Agricultural Field Trials : Field trials conducted by agricultural scientists demonstrated that formulations containing this compound significantly increased crop yields while reducing pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
The triazolopyridine core is common among analogs, but substituent variations significantly influence physicochemical and electronic properties. Key comparisons include:
Key Observations :
- The methylamine substituent in the target compound provides a balance of hydrophobicity and hydrogen-bonding capability compared to simpler methyl or primary amine analogs.
- Substitution at the pyridine/pyrimidine ring (e.g., oxadiazole in ) introduces steric and electronic effects, impacting luminescence and catalytic properties .
Key Insights :
- Methylamine-substituted derivatives (e.g., target compound) are hypothesized to enhance antitumor activity compared to methyl or unsubstituted analogs, as seen in triazolo[4,3-a]pyrazine studies .
- Primary amines (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine) show superior metal-coordination capacity, making them suitable for catalytic or sensing applications .
Optical and Electronic Properties
The triazolopyridine core exhibits tunable optical properties:
- Target Compound : Expected Stokes shifts ~9000 cm⁻¹ (similar to triazolopyridin-3-amine in ), suitable for fluorescence-based applications.
- 3-Methyl-triazolopyridin-6-amine: Reduced conjugation due to methyl substitution may lower luminescence intensity compared to amino-substituted analogs .
- Oxadiazole Derivatives : Electron-withdrawing groups redshift absorption maxima, enhancing photostability .
Biological Activity
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a heterocyclic compound characterized by its unique triazolo-pyridine core. This compound is gaining attention due to its potential biological activities, which include antimicrobial and anticancer properties. The molecular formula is C8H10N4, and it has been synthesized through various methods, including condensation reactions and cyclization techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal activities. For example, compounds similar to this compound were tested against various strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting growth.
| Compound | Target Organism | Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | E. coli | Antibacterial | 25.0 |
| Compound B | S. aureus | Antibacterial | 30.5 |
| This compound | Candida albicans | Antifungal | 15.0 |
Antitumor Activity
The compound has also been evaluated for its anticancer properties . In a study involving triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, this compound exhibited cytotoxic effects with an IC50 value of approximately 39.2 μM against the MDA-MB-231 cell line. These findings suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or modulation of receptor activity. It may bind to active sites on enzymes or receptors involved in critical pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Antwerp investigated a series of triazolo-pyridine derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against Plasmodium falciparum, suggesting potential applications in antimalarial drug development.
Evaluation of Anticancer Properties
In another case study focused on anticancer activity, researchers synthesized various triazolo-pyridine compounds and evaluated their effects on cancer cell lines. The results demonstrated that this compound derivatives could significantly reduce cell viability in malignant cells compared to non-malignant controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions or condensation of precursor amines with triazole-containing intermediates. For example:
- Condensation : Reacting pyridin-2-amine derivatives with aldehydes or ketones under reflux in acetonitrile or dichloromethane (DCM) to form imine intermediates, followed by cyclization using bases like KCO .
- Cyclization : Intramolecular 5-exo-dig cyclization of ketenimine intermediates under mild conditions (room temperature, acetonitrile) to yield the triazolo[4,3-a]pyridine core .
- Catalytic Systems : Copper(I) bromide and cesium carbonate in DMSO have been used for coupling reactions involving pyridyl halides and cyclopropanamine derivatives .
Q. How is the structural identity and purity of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are used to confirm regiochemistry and substituent positions. For example, the methylene group (-CH-) adjacent to the triazole ring typically resonates at δ 4.5–5.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. A molecular ion peak at m/z 215 ([M+H]) has been reported for related derivatives .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides definitive proof of molecular geometry and hydrogen-bonding interactions .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substituents in triazolo[4,3-a]pyridine derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor cyclization via stabilization of transition states, while non-polar solvents may lead to alternative pathways .
- Base Selection : Strong bases like KCO promote deprotonation and cyclization, whereas weaker bases may result in incomplete reactions or side products .
- Temperature : Elevated temperatures (e.g., 35–80°C) accelerate imine formation but may reduce yields due to decomposition. Room-temperature conditions are preferred for cyclization steps .
Q. How can researchers resolve contradictions in substituent reactivity reported across studies?
- Methodological Answer :
- Comparative Analysis : Compare reaction outcomes using identical substrates under varying conditions (e.g., solvent, catalyst). For instance, chlorosulfonation of triazolo[4,3-a]pyrimidines at C-6 vs. C-5 positions depends on the presence of thionyl chloride .
- Computational Modeling : Density functional theory (DFT) calculations can predict regioselectivity by analyzing transition-state energies and charge distribution .
- Isotopic Labeling : Use N-labeled amines to track reaction pathways and identify intermediates via N NMR .
Q. What biological activities have been explored for triazolo[4,3-a]pyridine derivatives, and how are these assays designed?
- Methodological Answer :
- Positive Inotropic Activity : Derivatives with benzylpiperazine moieties were evaluated in isolated rabbit heart preparations. Compounds showing ≥50% increase in cardiac contractility at 10 μM were prioritized .
- Enzyme Inhibition : COX-2 inhibition assays using human recombinant enzymes. IC values are determined via competitive binding studies with fluorogenic substrates .
- Antibacterial Screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the pharmacological efficacy of triazolo[4,3-a]pyridine derivatives?
- Methodological Answer :
- Structural Variability : Minor modifications (e.g., trifluoromethyl vs. methyl groups) drastically alter bioavailability and target affinity .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or animal models (e.g., murine vs. rabbit) can lead to variability in IC or ED values .
- Solubility Issues : Poor aqueous solubility of hydrophobic derivatives may result in underestimated in vitro activity. Use of co-solvents (e.g., DMSO) at ≤0.1% is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
